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Introduction
Barium manganate (BaMnO₃), a perovskite-type mixed oxide, has emerged as a promising

and cost-effective catalyst for the oxidation of carbon monoxide (CO), a critical reaction in

controlling atmospheric pollution from sources like automotive exhaust.[1] Unlike noble metal

catalysts (e.g., Pt-based), which are expensive and prone to sintering at high temperatures,

barium manganate offers high thermal stability and tunable catalytic properties.[1] Its efficacy

is rooted in its unique crystal structure, redox capabilities, and the ability to host structural

defects like oxygen vacancies, which are crucial for the catalytic cycle.[1]

The catalytic performance of barium manganate can be significantly enhanced through

strategic modifications, such as creating barium deficiencies (BaₓMnO₃ where x < 1) or by

partially substituting barium with other metals like Cerium (Ce), Lanthanum (La), or Magnesium

(Mg).[1][2] These modifications create more oxygen vacancies, which act as active sites for CO

oxidation, and improve the reducibility and mobility of lattice oxygen.[1][3]

Catalytic Performance of Barium Manganate
The performance of barium manganate catalysts is typically evaluated by the temperature

required to achieve 50% CO conversion (T₅₀). A lower T₅₀ value indicates higher catalytic

activity.
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Effect of Barium Deficiency
Creating deficiencies in the barium content of BaₓMnO₃ perovskites has been shown to boost

catalytic activity for CO oxidation. The Ba₀.₇MnO₃ catalyst, for instance, is the most active in

the BaₓMnO₃ series due to its high concentration of oxygen vacancies and Mn(IV), which

possesses excellent redox properties.[1]

Table 1: CO Conversion Temperatures (T₅₀) for BaₓMnO₃ Catalysts

Catalyst T₅₀ (°C) in 1% CO / 1% O₂ T₅₀ (°C) in 1% CO

BaMnO₃ (BM) 300 450

Ba₀.₉MnO₃ (B0.9M) 275 450

Ba₀.₈MnO₃ (B0.8M) 275 475

Ba₀.₇MnO₃ (B0.7M) 250 425

1% Pt/Al₂O₃ (Reference) 175 375

Data sourced from CO-TPRe tests.[1]

Effect of Doping with Other Metals
Partially substituting barium with other metals can also significantly improve performance. The

addition of Cerium to a copper-doped barium manganate (BMC-Ce) results in a catalyst with

activity comparable to a platinum-based reference catalyst at 200°C in a low CO/O₂ ratio gas

mixture.[2] This enhancement is attributed to the combined effects of high reducibility, oxygen

mobility, the presence of surface copper, oxygen vacancies, and the contribution of the

Ce(IV)/Ce(III) redox pair.[2][3]

Table 2: T₅₀ Values for Doped Barium Manganate Catalysts under Different Gas Atmospheres
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Catalyst
T₅₀ (°C) in 0.1% CO
+ 10% O₂

T₅₀ (°C) in 1% CO +
1% O₂

T₅₀ (°C) in 1% CO +
0.5% O₂

BaMn₀.₇Cu₀.₃O₃

(BMC)
205 290 305

Ba₀.₉Ce₀.₁Mn₀.₇Cu₀.₃

O₃ (BMC-Ce)
185 270 280

Ba₀.₉La₀.₁Mn₀.₇Cu₀.₃

O₃ (BMC-La)
195 280 295

Ba₀.₉Mg₀.₁Mn₀.₇Cu₀.₃

O₃ (BMC-Mg)
195 285 295

1% Pt/Al₂O₃

(Reference)
185 260 270

Data sourced from catalytic activity tests.[2]

Experimental Protocols
Protocol 1: Synthesis of BaₓMnO₃ Catalysts via Sol-Gel
Method
This protocol describes the synthesis of BaₓMnO₃ perovskites using an aqueous sol-gel

method, adapted from published procedures.[1]

Materials:

Barium nitrate (Ba(NO₃)₂)

Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

Ethylenediaminetetraacetic acid (EDTA)

Citric acid

Distilled water
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Procedure:

Prepare a 40 mL aqueous solution of EDTA at 60 °C. The molar ratio of Mn to EDTA should

be 1:2.

Add the stoichiometric amounts of barium nitrate and manganese(II) nitrate tetrahydrate

precursors to the EDTA solution.

Incorporate citric acid into the solution, maintaining the same molar ratio as EDTA (1:2,

Mn:citric acid).

Stir the resulting solution at 60 °C for 1 hour.

Increase the temperature to 80 °C and maintain until a gel is formed.

Dry the gel in an oven at 120 °C for 12 hours.

Grind the dried solid into a fine powder.

Calcine the powder in a muffle furnace at 850 °C for 6 hours in static air.
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Caption: Workflow for BaₓMnO₃ catalyst synthesis via the sol-gel method.
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Protocol 2: Catalytic Activity Testing for CO Oxidation
This protocol outlines a general procedure for evaluating the catalytic performance of barium
manganate in CO oxidation using a fixed-bed reactor.[4][5]

Apparatus:

Fixed-bed quartz reactor

Temperature controller and furnace

Mass flow controllers (MFCs) for CO, O₂, and balance gas (e.g., N₂ or He)

Gas chromatograph (GC) or non-dispersive infrared (NDIR) analyzer to measure CO and

CO₂ concentrations

Procedure:

Load a fixed amount of the catalyst (e.g., 100 mg) into the quartz reactor, supported by

quartz wool.

Pre-treat the catalyst by heating it in a flow of an inert gas (e.g., N₂) to a specific temperature

(e.g., 300 °C) to remove any adsorbed impurities.

Cool the reactor to the desired starting temperature for the experiment (e.g., 50 °C).

Introduce the reactant gas mixture at a controlled total flow rate (e.g., 100 mL/min). The gas

composition can be varied, for example: 1% CO, 1% O₂, balance N₂.

Ramp the reactor temperature at a controlled rate (e.g., 5 °C/min) up to a final temperature

(e.g., 500 °C).

Continuously monitor the composition of the effluent gas from the reactor using a GC or

NDIR analyzer to determine the concentrations of CO and CO₂.

Calculate the CO conversion at each temperature point using the formula: CO Conversion

(%) = ( [CO]in - [CO]out ) / [CO]in * 100
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Caption: Experimental setup for catalytic CO oxidation in a fixed-bed reactor.

Mechanism and Key Factors for Catalysis
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The enhanced catalytic activity of modified barium manganate is primarily linked to the

creation of oxygen vacancies and the stability of the Mn(IV) oxidation state.

Oxygen Vacancies: In Ba-deficient perovskites (BaₓMnO₃ with x<1), the charge imbalance is

compensated by the formation of oxygen vacancies. These vacancies act as active sites

where CO molecules can adsorb and subsequently react with lattice oxygen.[1]

Redox Properties: The Mn(IV)/Mn(III) redox couple is central to the catalytic cycle. Mn(IV) is

more easily reduced than Mn(III), facilitating the donation of lattice oxygen for CO oxidation.

The resulting oxygen vacancy is then replenished by gas-phase O₂. A higher proportion of

surface Mn(IV) is correlated with better catalytic performance.[1][2]

Dopant Effects: Dopants like Cerium can further promote activity by participating in their own

redox cycles (Ce⁴⁺/Ce³⁺), which enhances oxygen mobility and the overall reducibility of the

catalyst.[2]
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Caption: Factors influencing the catalytic activity of barium manganate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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